3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol
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Overview
Description
3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a hydroxyl group and a 5-bromothiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 5-Bromothiophen-2-ylmethyl Group: This step often involves a substitution reaction where a brominated thiophene derivative is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 5-bromothiophene-2-carboxylic acid, are structurally related.
Uniqueness
This compound is unique due to the combination of the pyrrolidine ring, the 5-bromothiophen-2-ylmethyl group, and the hydroxyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H12BrNOS |
---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
3-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H12BrNOS/c10-8-2-1-7(13-8)5-9(12)3-4-11-6-9/h1-2,11-12H,3-6H2 |
InChI Key |
WKBMPZINXOZDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=C(S2)Br)O |
Origin of Product |
United States |
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